Nc1c(Br)cc(OC(F)(F)F)cc1Br
.
The molecular structure of 2,6-Dibromo-4-(trifluoromethoxy)aniline has been investigated using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and FT-Raman spectroscopy. [] These analyses provide insights into the vibrational modes and structural characteristics of the molecule. []
2,6-Dibromo-4-(trifluoromethoxy)aniline is primarily used as a reagent in amide bond formation reactions for synthesizing a range of chemical compounds, particularly those with fungicidal properties. [, ] One notable application is its reaction with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride to produce thifluzamide, a commercially available succinate dehydrogenase inhibitor (SDHI) fungicide. [, ]
While 2,6-Dibromo-4-(trifluoromethoxy)aniline itself doesn't have a directly reported mechanism of action in biological systems, it serves as a crucial building block for compounds like thifluzamide. [] Thifluzamide acts as an SDHI, disrupting the fungal respiratory chain and inhibiting energy production, ultimately leading to fungal death. []
The primary application of 2,6-Dibromo-4-(trifluoromethoxy)aniline is as a vital building block in the synthesis of various chemical compounds, particularly fungicides like thifluzamide. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7